
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₃ClO₃S It is a derivative of naphthalene, specifically modified with a methoxy group and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Sulfonylation: The starting material undergoes sulfonylation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the 2-position. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the sulfur atom.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through sulfonylation.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can be harnessed to modify proteins or other biomolecules, potentially altering their function or activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the sulfonyl chloride group.
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: Contains a ketone group in addition to the sulfonyl chloride group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring
Propiedades
Fórmula molecular |
C11H13ClO3S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
7-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6,11H,3,5,7H2,1H3 |
Clave InChI |
UXYAEZRUPCICGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC(C2)S(=O)(=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



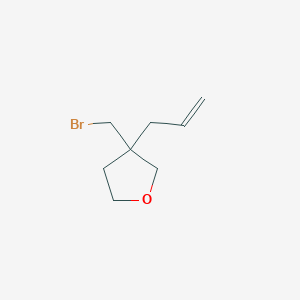
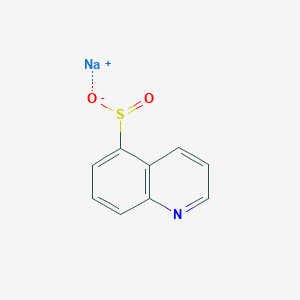
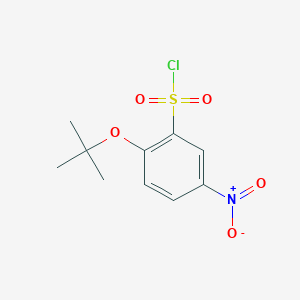
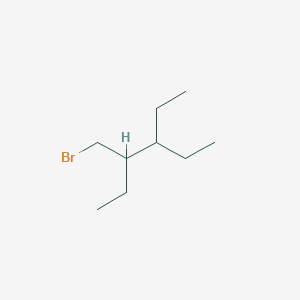
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
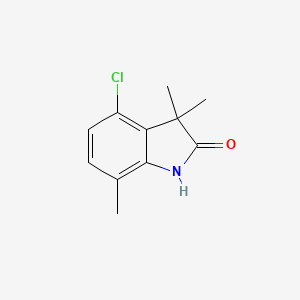
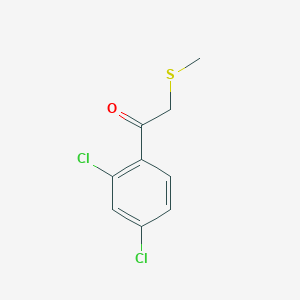
![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
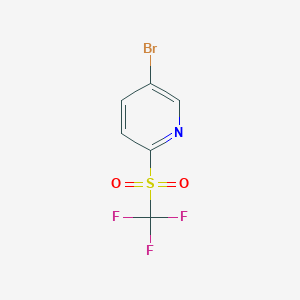


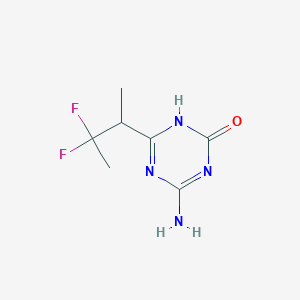
![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
